molecular formula C15H19ClN2O B4438921 1-[(E)-4-(2,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride

1-[(E)-4-(2,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride

Cat. No.: B4438921
M. Wt: 278.78 g/mol
InChI Key: RZCPTXZHDRNOFN-BJILWQEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-4-(2,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-4-(2,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride typically involves the following steps:

    Formation of the Phenoxybutenyl Intermediate: The synthesis begins with the preparation of the phenoxybutenyl intermediate. This is achieved by reacting 2,4-dimethylphenol with but-2-enyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to obtain the desired intermediate.

    Imidazole Ring Formation: The phenoxybutenyl intermediate is then reacted with imidazole in the presence of a suitable catalyst, such as copper(I) iodide, under an inert atmosphere. The reaction is typically carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating the compound with hydrochloric acid. This step is usually performed in an aqueous medium to obtain the hydrochloride salt in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-4-(2,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of alkylated or acylated imidazole derivatives.

Scientific Research Applications

1-[(E)-4-(2,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(E)-4-(2,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxybutenyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Etonitazene: An analgesic with an imidazole ring.

    Omeprazole: An antiulcer drug containing an imidazole moiety.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

1-[(E)-4-(2,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride is unique due to its specific phenoxybutenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[(E)-4-(2,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.ClH/c1-13-5-6-15(14(2)11-13)18-10-4-3-8-17-9-7-16-12-17;/h3-7,9,11-12H,8,10H2,1-2H3;1H/b4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCPTXZHDRNOFN-BJILWQEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC=CCN2C=CN=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC/C=C/CN2C=CN=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(E)-4-(2,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(E)-4-(2,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[(E)-4-(2,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[(E)-4-(2,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[(E)-4-(2,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[(E)-4-(2,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.